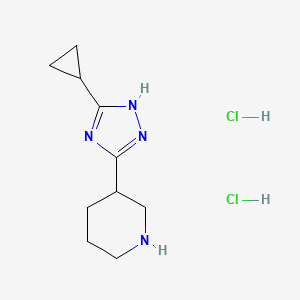

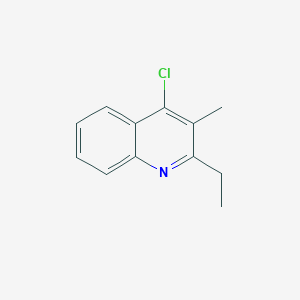

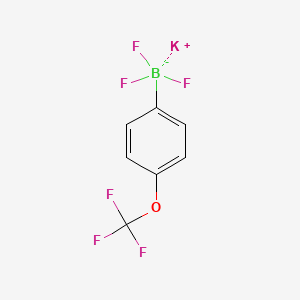

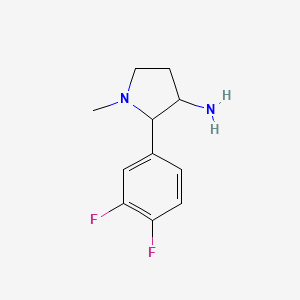

2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine

説明

Synthesis Analysis

The synthesis of compounds similar to “2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine” has been reported in the literature. For instance, the synthesis of “(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine” involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another example is the synthesis of “2-(3,4-Difluorophenyl)oxirane” from “1,2-difluorobenzene” via Friedel-Crafts acylation, condensation, recovery, and cyclization .科学的研究の応用

Organic Light-Emitting Devices

2,4-Difluorophenyl-functionalized arylamines, related to the chemical structure of 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine, have been synthesized and used as hole-injecting/hole-transporting layers in organic light-emitting devices. These compounds were found to enhance device performance significantly due to the incorporation of strong electron-withdrawing fluorinated substituents, which balanced the injected carriers and improved efficiency and luminance in these devices (Li et al., 2012).

Hydroamination and Hydrosilation Catalysis

The compound has been studied in the context of hydroamination and hydrosilation reactions catalyzed by cationic iridium(I) complexes. These reactions are crucial in organic synthesis for the formation of amines and silanes, demonstrating the compound's potential in facilitating efficient synthetic pathways (Field et al., 2003).

Palladium-Promoted Cyclization Reactions

Research has explored the use of aminoalkenes in palladium-promoted cyclization reactions to produce C- or N-substituted 2-methylpyrrolidines and 2-methylpiperidine. This demonstrates the compound's relevance in the synthesis of complex nitrogen-containing heterocycles, which are valuable in medicinal chemistry (Pugin & Venanzi, 1981).

Direct Amide Coupling

The direct synthesis of amides from amines and carboxylic acids, using related chemicals like N-methylpyrrolidine, has been developed. This method is noteworthy for its efficiency, broad functional group compatibility, and potential for scalability, underscoring its importance in pharmaceutical and organic synthesis (D'Amaral et al., 2021).

PARP Inhibitor Discovery

Compounds containing the 2-methylpyrrolidinyl motif have been identified as potent PARP inhibitors, useful in cancer treatment. These inhibitors, like ABT-888, exhibit strong enzyme and cellular potency, highlighting the therapeutic significance of the structural class to which 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine belongs (Penning et al., 2009).

特性

IUPAC Name |

2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVHXBQGSQFNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1C2=CC(=C(C=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)acetate hydrochloride](/img/structure/B1426787.png)

![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)